molecular formula C24H31ClN2O4 B12099308 [5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride

[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride

Cat. No.: B12099308
M. Wt: 447.0 g/mol
InChI Key: XUJRNPVABVHOAJ-UHFFFAOYSA-N
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Description

This compound, also known as Fmoc-Lys(Me₃)-OH·Cl (CAS: 201004-29-7), is a modified lysine derivative featuring:

  • An Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino moiety, enabling its use in solid-phase peptide synthesis (SPPS) .
  • A trimethylazanium (quaternary ammonium) group on the ε-nitrogen, enhancing solubility in polar solvents like DMSO or water .
  • A carboxylic acid group at the terminal position, facilitating conjugation or further functionalization.
  • A chloride counterion for charge balance.

Its molecular formula is C₂₄H₃₀ClN₂O₄, with a molecular weight of 445.95 g/mol . The compound is typically stored as a hygroscopic powder at -20°C to prevent degradation .

Properties

Molecular Formula

C24H31ClN2O4

Molecular Weight

447.0 g/mol

IUPAC Name

N-[1-carboxy-5-(trimethylazaniumyl)pentyl]-1-(9H-fluoren-9-ylmethoxy)methanimidate;hydrochloride

InChI

InChI=1S/C24H30N2O4.ClH/c1-26(2,3)15-9-8-14-22(23(27)28)25-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H-,25,27,28,29);1H

InChI Key

XUJRNPVABVHOAJ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCCC(C(=O)O)N=C([O-])OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride typically involves the following steps:

    Protection of Lysine: The lysine amino group is protected using the Fmoc group. This is achieved by reacting lysine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Methylation: The protected lysine is then methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the trimethylammonium group.

    Formation of the Chloride Salt: The final step involves converting the compound into its chloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of lysine are protected using Fmoc-Cl in industrial reactors.

    Automated Methylation: Automated systems are used to methylate the protected lysine efficiently.

    Purification and Crystallization: The final product is purified through crystallization and filtration processes to obtain the chloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trimethylammonium group.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Methylation: Methyl iodide and potassium carbonate in anhydrous conditions.

Major Products

    Deprotected Lysine Derivative: Removal of the Fmoc group yields the free amino form of the lysine derivative.

    Substituted Derivatives: Nucleophilic substitution can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is crucial for the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form long peptide chains.

Biology

In biological research, it is used to study protein-protein interactions, enzyme functions, and cellular processes. The compound’s ability to form stable peptide bonds makes it valuable for creating peptide libraries for screening and identifying biologically active peptides.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. Peptides synthesized using this compound can be used in drug development, particularly in designing peptide-based drugs for various diseases.

Industry

Industrially, it is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering.

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted reactions during peptide chain elongation. Upon deprotection, the free amino group can participate in forming peptide bonds, facilitating the synthesis of complex peptides. The trimethylammonium group enhances the solubility and stability of the compound, making it easier to handle in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of modified amino acids with quaternary ammonium groups. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Applications
[5-carboxy-5-(Fmoc-amino)pentyl]-trimethylazanium;chloride (201004-29-7) C₂₄H₃₀ClN₂O₄ 445.95 Fmoc-protected α-amino; ε-trimethylammonium; carboxylic acid SPPS, synthesis of trimethyllysine-containing peptides
{5-[3,6-dibromo-2-(hexadecyloxy)carbazol-9-yl]pentyl}-trimethylazanium chloride (62421-49-2) C₂₈H₃₈Br₂ClN₂O 673.89 Carbazole core; long hexadecyloxy chain; dibromo substitution Organic electronics (e.g., OLEDs), surfactants
[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium;chloride (94980-63-9) C₁₀H₁₈ClN₃O₂ 247.72 Methyl-oxazole heterocycle; shorter pentyl chain Medicinal chemistry (e.g., protease inhibitors)
Fmoc-Lys(Me)₂-OH (N/A) C₂₃H₂₈N₂O₄ 416.48 Fmoc-protected; dimethylated ε-amino; lacks quaternary ammonium Peptide synthesis (limited solubility compared to trimethylated analogs)

Key Comparative Insights

Structural Variations: The Fmoc-Lys(Me₃)-OH·Cl is distinguished by its quaternary ammonium group, which improves solubility in aqueous and organic solvents compared to non-quaternized analogs (e.g., Fmoc-Lys(Me)₂-OH) . The carbazole derivative (CAS: 62421-49-2) incorporates a buly carbazole core and a long alkyl chain, favoring applications in materials science over peptide chemistry . The oxazole derivative (CAS: 94980-63-9) features a heterocyclic isoxazole group, which may enhance metabolic stability in drug design .

Synthesis :

  • Fmoc-Lys(Me₃)-OH·Cl is synthesized via trimethylation of Fmoc-protected lysine using methyl iodide or reductive amination, followed by chloride ion exchange .
  • The carbazole analog requires bromination and etherification steps, which are more complex and lower-yielding .
  • The oxazole derivative is synthesized via coupling of 5-methylisoxazole-3-carboxylic acid with pentylhydrazine, followed by hydrochlorination .

Physicochemical Properties :

  • Solubility : The quaternary ammonium group in Fmoc-Lys(Me₃)-OH·Cl enhances solubility in DMSO (>50 mg/mL) compared to the carbazole analog (<1 mg/mL in polar solvents) .
  • Stability : The Fmoc group is base-labile, requiring pH-controlled handling, whereas the carbazole derivative is thermally stable up to 200°C .

Biological Relevance: Fmoc-Lys(Me₃)-OH·Cl is critical for synthesizing peptides mimicking post-translational lysine trimethylation, a hallmark of epigenetic regulation .

Biological Activity

The compound [5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride (CAS Number: 439081-01-3) is a quaternary ammonium salt notable for its complex structure, which includes a carboxylic acid group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a trimethylammonium moiety. This unique combination of functional groups enhances its potential applications in medicinal chemistry, particularly in drug design and delivery systems.

  • Molecular Formula : C24H31ClN2O4
  • Molecular Weight : 447.0 g/mol
  • Structure : The compound features a fluorenylmethoxycarbonyl group that protects the amino group during peptide synthesis, allowing for controlled assembly of peptides.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, particularly focusing on its interactions with biological macromolecules such as proteins and nucleic acids. Here are some key findings:

  • Peptide Synthesis : The Fmoc group allows for the selective protection of amino groups, facilitating the synthesis of complex peptides. This is crucial in developing peptide-based therapeutics, including antibody-drug conjugates (ADCs) that target cancer cells.
  • Antimicrobial Properties : Related compounds within the fluorene class have demonstrated significant antimicrobial activity. For instance, modifications to the fluorene structure have led to derivatives with potent activity against various bacterial strains, including Staphylococcus aureus and Candida albicans . These findings suggest that similar derivatives may exhibit enhanced biological activity.
  • Cytotoxicity and Anticancer Activity : Studies on structurally similar compounds have shown promising results in inducing apoptosis in cancer cells. For example, modifications to the 9-oxo-9H-fluorene ring have resulted in compounds with EC50 values as low as 0.15–0.29 µM against various cancer cell lines . This indicates a potential for the tested compound to exhibit similar anticancer properties.

Mechanistic Studies

Research has focused on understanding how this compound interacts at the molecular level:

  • Protein Interactions : Interaction studies utilizing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) help elucidate binding affinities and mechanisms of action with target proteins.
  • Nucleic Acid Binding : The ability of the compound to interact with DNA and RNA is being explored, which can inform its potential use in gene therapy or as an inhibitor of nucleic acid-related processes.

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N,N,N-trimethylglycineTrimethylammonium groupInvolved in methylation reactions
9-Fluorenylmethoxycarbonyl-alanineFmoc groupCommonly used as a protecting group
CholineQuaternary ammonium structureEssential nutrient involved in neurotransmission

The unique combination of functional groups in This compound allows for enhanced biological activity and synthetic versatility compared to other similar compounds.

Case Studies

  • Antibody-Drug Conjugates (ADCs) : Research has demonstrated that using this compound as a linker can improve the efficacy of ADCs by enhancing their stability and targeting capabilities against specific cancer types.
  • Antimicrobial Applications : Studies on fluorene derivatives have shown that specific substitutions can significantly enhance antimicrobial activity against both planktonic and biofilm states of bacterial infections, suggesting that further modifications to this compound could yield potent new antimicrobial agents .

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